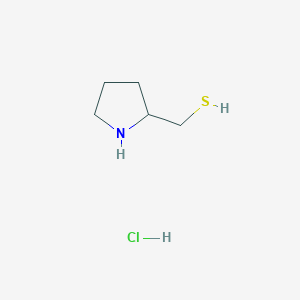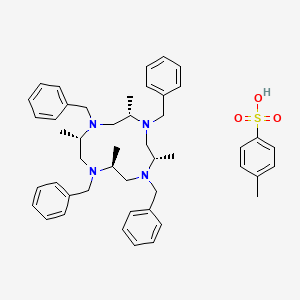![molecular formula C24H30N2O3 B13424127 Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate](/img/structure/B13424127.png)
Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate is a complex organic compound with the molecular formula C24H30N2O3 and a molecular weight of 394.507 g/mol . This compound is known for its intricate structure, which includes a piperidine ring, a phenyl group, and an ester functional group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate typically involves multiple steps. One common method includes the reaction of 4-piperidone with phenylmethyl bromide to form 1-(phenylmethyl)-4-piperidone. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(1-Oxobutyl)phenylamino]-1-(phenylmethyl)-4-piperidinecarboxylate
- N-Phenyl-4-piperidinamine
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in multiple research fields .
Properties
Molecular Formula |
C24H30N2O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(N-butanoylanilino)piperidine-4-carboxylate |
InChI |
InChI=1S/C24H30N2O3/c1-3-10-22(27)26(21-13-8-5-9-14-21)24(23(28)29-2)15-17-25(18-16-24)19-20-11-6-4-7-12-20/h4-9,11-14H,3,10,15-19H2,1-2H3 |
InChI Key |
JZYKMEHNOPRKIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


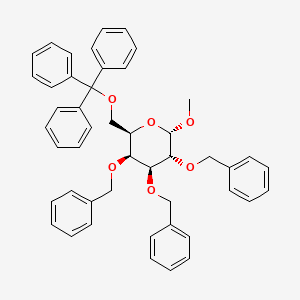
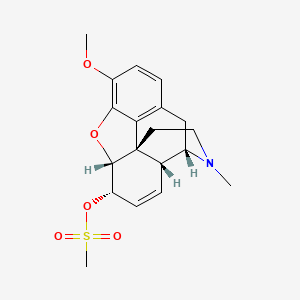
![1-[(2E)-5-(2-chlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B13424068.png)
![(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide](/img/structure/B13424069.png)
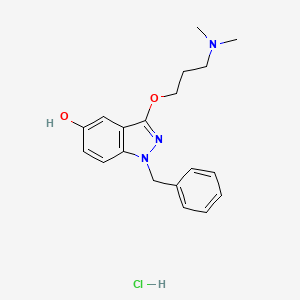



![Ethyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424095.png)


